molecular formula C16H12BrN7O2S B2608571 5-bromo-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide CAS No. 2034344-49-3

5-bromo-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide

Cat. No.: B2608571
CAS No.: 2034344-49-3
M. Wt: 446.28
InChI Key: DWHIRQPJYWMALI-UHFFFAOYSA-N
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Description

This chemical compound, 5-bromo-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide, is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator of the CBM complex, which is essential for antigen receptor signaling in lymphocytes . Its proteolytic activity is crucial for NF-κB pathway activation and the expression of genes promoting cell survival and proliferation. This molecule exerts its effect by binding to the MALT1 paracaspase domain, effectively blocking the cleavage of downstream substrates such as RelB, CYLD, and A20. This targeted inhibition makes it an invaluable pharmacological tool for dissecting the nuanced roles of MALT1 protease activity in both physiological and pathological contexts. Its primary research applications are in the fields of immunology and oncology, specifically for investigating the pathogenesis of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell malignancies where constitutive B-cell receptor signaling drives tumor survival. Research demonstrates that pharmacological inhibition of MALT1 can induce apoptosis and exert antiproliferative effects in these cancer models . Furthermore, it is used to study T-cell activation and function, as MALT1 is a critical player in T-cell receptor signaling. By inhibiting MALT1, researchers can probe its role in regulating T-cell differentiation, cytokine production, and the function of regulatory T cells (Tregs), thereby providing insights into potential therapeutic strategies for autoimmune diseases and graft-versus-host disease .

Properties

IUPAC Name

5-bromo-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN7O2S/c17-11-6-10(7-18-8-11)15(25)19-3-4-24-9-12(21-23-24)16-20-14(22-26-16)13-2-1-5-27-13/h1-2,5-9H,3-4H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHIRQPJYWMALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-bromo-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a complex organic molecule that has garnered attention in recent years for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity, including:

  • Bromine atom : Often enhances the reactivity of organic compounds.
  • Oxadiazole ring : Known for various biological activities including anticancer properties.
  • Triazole moiety : Associated with antifungal and antibacterial activities.
  • Nicotinamide group : Plays a role in metabolic processes.

Molecular Formula

The molecular formula for this compound is C15H16BrN5OC_{15}H_{16}BrN_5O.

Molecular Weight

The molecular weight is approximately 360.23 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer applications. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Studies

  • Zhang et al. (2023) synthesized several oxadiazole derivatives and evaluated their anticancer activity using the TRAP PCR-ELISA assay. One compound demonstrated an IC50_{50} value of 1.18 ± 0.14 µM against HEPG2 cancer cells, outperforming standard controls like staurosporine .
  • Arafa et al. (2023) reported that certain oxadiazole derivatives exhibited significant cytotoxicity with IC50_{50} values ranging from 0.275 to 0.420 µM against various cancer cell lines .

The proposed mechanisms of action for compounds containing oxadiazole and triazole rings include:

  • Inhibition of DNA synthesis : This is crucial in preventing cancer cell proliferation.
  • Modulation of enzyme activity : Compounds may act as inhibitors or activators of key enzymes involved in metabolic pathways.

Table of Biological Activity Data

CompoundCell Line TestedIC50_{50} (µM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMDA-MB-4350.67
Compound CHCT1160.80
Compound DACHN0.87

Pharmacological Applications

The biological activities of this compound extend beyond anticancer properties:

  • Antimicrobial Activity : The triazole moiety has been associated with antifungal properties.
  • Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks explicit pharmacological or physicochemical data for the target compound, structural analogs can be inferred from related entries. For instance, 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS: 827593-21-5) shares a brominated aromatic system and triazole scaffold but replaces the oxadiazole and nicotinamide groups with a sulfonamide and chlorophenyl moiety . Such substitutions likely alter electronic properties (e.g., polarity, hydrogen-bonding capacity) and biological target interactions.

Key Structural Differences:

Feature Target Compound Analog (827593-21-5)
Core Heterocycle Nicotinamide with oxadiazole-triazole-thiophene Thiophene-sulfonamide with triazole-chlorophenyl
Substituents Bromine at nicotinamide 5-position Bromine at thiophene 5-position, chlorophenyl at triazole
Linker Ethyl spacer between triazole and nicotinamide Benzyl group linking triazole and chlorophenyl

Implications:

Electronic Effects : The oxadiazole and triazole rings in the target compound may enhance π-π stacking or metal coordination compared to sulfonamide-based analogs, influencing binding to enzymatic active sites.

Solubility : The nicotinamide moiety could improve aqueous solubility relative to the sulfonamide-chlorophenyl system, which is more lipophilic .

Synthetic Complexity : The triazole-oxadiazole-thiophene assembly likely requires multi-step click chemistry or cyclization reactions, whereas the analog may involve simpler sulfonamide coupling .

Methodological Considerations for Comparative Analysis

The evidence highlights tools critical for structural comparison, such as:

  • SHELXL : Used for refining crystallographic data to determine bond lengths, angles, and intermolecular interactions, enabling precise structural comparisons .
  • WinGX/ORTEP : Facilitates visualization of anisotropic displacement parameters and molecular packing, aiding in understanding steric and electronic differences between analogs .

Example Workflow for Comparison:

Data Collection : Resolve crystal structures of the target compound and analogs using X-ray diffraction.

Refinement : Apply SHELXL to optimize structural models and quantify geometric parameters .

Visualization : Use ORTEP to generate overlays of molecular structures, highlighting substituent effects .

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